molecular formula C18H12FN3O2S B11371121 5-fluoro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11371121
M. Wt: 353.4 g/mol
InChI Key: VNPMSEZDNBPAQJ-UHFFFAOYSA-N
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Description

“5-fluoro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methyl, phenyl, and thiadiazole groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-fluoro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine and Methyl Groups: These groups can be introduced via electrophilic substitution reactions.

    Formation of the Thiadiazole Ring: This step may involve the reaction of hydrazine derivatives with appropriate sulfur-containing reagents.

    Coupling Reactions: The final step involves coupling the benzofuran core with the thiadiazole ring using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzofuran ring.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine atom may enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in “5-fluoro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide” may confer distinct chemical and biological properties compared to similar compounds. For example, the presence of the fluorine atom may enhance its metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula

C18H12FN3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

5-fluoro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H12FN3O2S/c1-10-13-9-12(19)7-8-14(13)24-15(10)17(23)21-18-20-16(22-25-18)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21,22,23)

InChI Key

VNPMSEZDNBPAQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NC(=NS3)C4=CC=CC=C4

Origin of Product

United States

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